Pyrvinium pamoate

Vue d'ensemble

Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

This compound is a naphthoic acid. It has a role as an anticoronaviral agent.

This compound is the pamoate salt of pyrvinium, a quinoline-derived cyanine dye and an mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with anthelmintic and potential antineoplastic activities. Upon administration, this compound may inhibit mitochondrial OxPhos and mitochondrial respiration, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation and leading to tumor cell death in some types of cancer cells. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.

Mécanisme D'action

Target of Action

Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .

Mode of Action

This compound is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .

Pharmacokinetics

This compound is not significantly absorbed from the gastrointestinal tract

Result of Action

The action of this compound leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .

Action Environment

This compound’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making this compound a potential candidate for cancer treatment.

Analyse Biochimique

Biochemical Properties

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .

Cellular Effects

This compound has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .

Molecular Mechanism

The molecular mechanism of this compound involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .

Temporal Effects in Laboratory Settings

This compound has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .

Metabolic Pathways

This compound has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .

Transport and Distribution

This compound has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of this compound . It shows preferential distribution of this compound in the fat .

Subcellular Localization

This compound’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .

Applications De Recherche Scientifique

Pyrvinium pamoate is an FDA-approved antihelminthic drug that has been used since the 1950s to treat pinworm infections . Recent studies have shown that this compound has a variety of novel bioactivities, including anti-adipogenic, antifungal, antibacterial, and antiviral activities . It has also garnered attention for its anti-tumor effects on some cancer types .

Antifungal Activity

This compound has demonstrated antifungal activity against Exophiala dermatitidis and Candida albicans .

- Exophiala Dermatitidis: this compound alone showed antifungal activity against planktonic E. dermatitidis, with a minimum inhibitory concentration (MIC) of 2 μg/ml . It also displayed synergistic effects with azoles against E. dermatitidis biofilms . In vivo studies using Galleria mellonella models showed that this compound significantly improved the survival rate of larvae infected with E. dermatitidis .

- Candida Albicans: this compound strongly inhibited the growth of the aneuploid strain of Candida albicans, which was known to confer resistance to fluconazole, and enhanced the efficacy of fluconazole .

- Aspergillus fumigatus: this compound combined with itraconazole or posaconazole showed favorable synergism against azole-resistant A. fumigatus strains .

Anticancer Activity

This compound has demonstrated anticancer activity in various human cancers . It has been reported to inhibit the Wnt/β-catenin pathway in numerous cancer types .

- Triple-Negative Breast Cancer: this compound induces death of triple-negative breast cancer stem-like cells and reduces metastases through effects on lipid anabolism .

- Neuroendocrine Cancer: this compound reverses the neuroendocrine features of MCC by modulating canonical and non-canonical WNT signaling pathways; inhibits cancer cell growth by activating the p53-mediated apoptosis pathway, disrupting mitochondrial function, and inducing endoplasmic reticulum (ER) stress; and effectively inhibits tumor growth in an MCC mouse xenograft model .

- Glioblastoma: this compound and temozolomide (TMZ) had a synergistic effect on inhibiting the viability of GBM cells, and this compound induced inhibition of MGMT and enhanced the TMZ chemosensitivity of GBM cells through down-regulating Wnt/β-catenin pathway .

- Other Cancers: this compound has shown anti-tumor potential in other cancer types, including pancreatic cancer, colorectal cancer, breast cancer, acute myeloid leukemia, and glioblastoma .

Anthelmintic Activity

Analyse Des Réactions Chimiques

Chemical Interactions and Reactions

Pyrvinium pamoate interacts with various biological molecules, leading to several significant reactions:

-

Wnt/β-catenin Pathway Inhibition : this compound inhibits the Wnt/β-catenin pathway, which is crucial in cancer cells . This inhibition affects the expression of genes involved in cell proliferation and survival .

-

Mitochondrial Function Disruption : this compound disrupts mitochondrial function by inhibiting the mitochondrial electron-transport chain complex I . This leads to energy depletion in cancer cells .

-

AMPK Activation : It activates AMP-activated protein kinase (AMPK), which in turn inhibits STAT3-Tyr705 phosphorylation. This modulation affects the expression of anti-apoptotic genes and reduces tumor survival .

-

GRIM-19 Interaction : this compound interacts with gene associated with retinoid-interferon-induced mortality 19 (GRIM-19), enhancing pro-apoptotic gene expression and inducing apoptosis in cancer cells .

-

Inhibition of Proliferation and Invasion : It significantly reduces the proliferation and invasion of endometriotic stromal cells by affecting Cyclin D1 and MMP9 expression .

Anti-cancer Mechanisms

This compound exhibits anti-cancer activity through multiple mechanisms :

-

Energy and Autophagy Depletion : By disrupting mitochondrial functions, this compound depletes energy and induces autophagy, leading to cancer cell death .

-

Akt and Wnt-β-catenin Pathway Inhibition : this compound inhibits Akt and Wnt-β-catenin-dependent pathways, which are essential for cancer cell survival and proliferation .

-

Induction of Apoptosis : It induces apoptosis in cancer cells through both p53-dependent and independent mechanisms . Studies show that pyrvinium increases the levels of p53, cleaved PARP, and PUMA proteins, which are involved in apoptosis .

-

MGMT Expression Regulation : this compound regulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), enhancing the chemosensitivity of cancer cells to drugs like temozolomide (TMZ) .

Antifungal Activity

This compound also demonstrates antifungal activity :

-

Synergistic Effect with Azoles : It shows a synergistic effect with azoles against planktonic Exophiala dermatitidis.

-

Biofilm Reduction : Pyrvinium reduces biofilm formation, with higher concentrations leading to a more significant reduction in biofilm mass.

-

Apoptosis/Necrosis Induction : It induces late apoptosis or necrosis of E. dermatitidis cells, contributing to its antifungal action.

-

Drug Efflux Inhibition : Pyrvinium inhibits drug efflux pumps, increasing the efficacy of other antifungal agents.

Propriétés

Numéro CAS |

3546-41-6 |

|---|---|

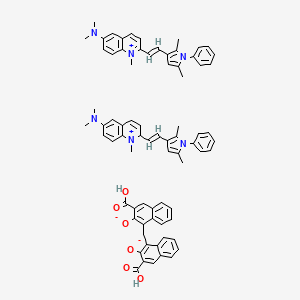

Formule moléculaire |

C49H42N3O6- |

Poids moléculaire |

768.9 g/mol |

Nom IUPAC |

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |

InChI |

InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |

Clé InChI |

ZFWFZMYQXOKWIY-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |

SMILES isomérique |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

SMILES canonique |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

Apparence |

Solid powder |

melting_point |

410 to 419 °F (NTP, 1992) |

Description physique |

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

7187-62-4 (Parent) 130-85-8 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

less than 1 mg/mL at 75 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.